4-Chloro-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Chloro-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds are generally used as activating agents for the covalent attachment of biological substances to a variety of solid supports .
Mode of Action
4-Chloro-2-fluorobenzenesulfonyl chloride may interact with its targets by forming covalent bonds .
Result of Action
It’s known that it may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-chloro-2-fluoroaniline. The process involves the reaction of 4-chloro-2-fluoroaniline with chlorosulfonic acid under controlled conditions . The reaction typically requires maintaining a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Aryl Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-Chloro-2-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Comparison with Similar Compounds
4-Chloro-2-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Fluorobenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorobenzenesulfonyl chloride: Similar in reactivity but lacks the chlorine substituent, affecting its electrophilic aromatic substitution reactions.
2-Chloro-5-fluorobenzenesulfonyl chloride: Has both chlorine and fluorine substituents but in different positions, leading to different reactivity patterns.
The unique combination of chlorine and fluorine substituents in this compound enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRENUEJCOCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381165 | |
Record name | 4-Chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141337-26-0 | |
Record name | 4-Chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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